1-Phenyl-3-(prop-2-enoyl)urea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

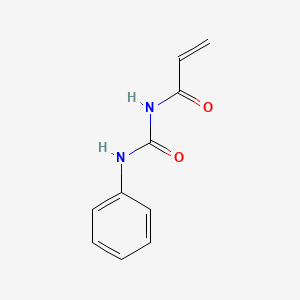

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(phenylcarbamoyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-9(13)12-10(14)11-8-6-4-3-5-7-8/h2-7H,1H2,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJPYSLOJFWBAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20516456 | |

| Record name | N-(Phenylcarbamoyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71868-35-4 | |

| Record name | N-(Phenylcarbamoyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Significance of Urea and Chalcone Scaffolds in Medicinal Chemistry

The structural backbone of 1-Phenyl-3-(prop-2-enoyl)urea contains motifs of high importance in drug design and medicinal chemistry: the urea (B33335) and a chalcone-like α,β-unsaturated carbonyl system.

The urea scaffold is recognized as a privileged structure in medicinal chemistry. Its ability to form stable hydrogen bonds allows it to act as a key anchoring group in the active sites of various biological targets. neliti.com This functionality is present in a wide array of approved drugs and bioactive compounds. gfzxb.org Derivatives of urea have been investigated for a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-tuberculosis, and anti-inflammatory properties. neliti.comgfzxb.orgnih.gov For instance, certain aryl urea derivatives have shown potent anticancer activity, while others are effective against Mycobacterium tuberculosis. sigmaaldrich.com Beyond medicine, phenylurea compounds are also known for their use as herbicides, which function by inhibiting photosystem II. Current time information in Bangalore, IN.

The chalcone (B49325) scaffold , characterized by a 1,3-diaryl-2-propen-1-one framework, is another cornerstone of medicinal chemistry. cymitquimica.com Chalcones are abundant in nature, found in various edible plants, and serve as precursors in the biosynthesis of flavonoids. researchgate.nethzdr.de Their α,β-unsaturated ketone system is a key feature responsible for a wide range of biological effects. hzdr.de Chalcone derivatives have been extensively studied and have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, antioxidant, and antimalarial agents. Current time information in Bangalore, IN.researchgate.nethzdr.de The combination of a chalcone-like moiety with a urea group in a single molecule, as seen in derivatives of the title compound, has been explored to create hybrid molecules with unique biological profiles, such as anti-nociceptive and antimalarial activities. sigmaaldrich.com

Table 1: Reported Biological Activities of Urea and Chalcone Scaffolds

| Scaffold | Reported Biological Activities |

|---|---|

| Urea | Anticancer, Antimicrobial, Antiviral, Anti-tuberculosis, Anti-inflammatory, Herbicidal. neliti.comgfzxb.orgsigmaaldrich.comCurrent time information in Bangalore, IN. |

| Chalcone | Anticancer, Antimicrobial, Antifungal, Anti-inflammatory, Antimalarial, Antioxidant. Current time information in Bangalore, IN.researchgate.nethzdr.de |

Historical and Current Research Landscape of 1 Phenyl 3 Prop 2 Enoyl Urea

The research history of 1-Phenyl-3-(prop-2-enoyl)urea, also identified by its systematic name N-acryloyl-N'-phenylurea (APU), is primarily situated within the field of polymer chemistry rather than medicinal chemistry. sigmaaldrich.com

A key study in the literature outlines the synthesis of APU and its derivatives for the purpose of creating new polymers. sigmaaldrich.com The research investigated various synthetic methods for these monomers and their subsequent polymerization. This suggests that the primary academic and industrial interest in this compound has been as a functional monomer. The presence of the acryloyl group provides a reactive site for polymerization, allowing for the incorporation of the phenylurea moiety into a polymer backbone. Such polymers have been explored for applications like the stabilization of materials such as nitrocellulose.

While numerous studies focus on more complex derivatives that combine a phenylurea group with a chalcone (B49325) structure for various therapeutic applications like pain relief or cancer treatment, dedicated research into the specific biological or pharmacological properties of this compound itself is not prominent in the available scientific literature. neliti.com Its role appears to be more that of a building block or chemical intermediate for the synthesis of these more complex, biologically active molecules or as a monomer for specialized polymers.

Structural Features and Core Chemical Framework

Conventional Synthetic Routes for this compound

Conventional methods for synthesizing urea derivatives are well-documented and typically involve the reaction of amines with isocyanates or their equivalents. nih.gov For the specific synthesis of this compound, the most direct conventional routes involve the acylation of phenylurea or the reaction between an isocyanate and an amide.

One primary pathway is the reaction of phenylurea with acryloyl chloride . In this reaction, the nucleophilic nitrogen of phenylurea attacks the electrophilic carbonyl carbon of acryloyl chloride, leading to the formation of the target molecule and hydrochloric acid as a byproduct. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the acid formed. mdpi.com

Another conventional approach involves the reaction of phenyl isocyanate with acrylamide (B121943) . The isocyanate group is highly reactive towards nucleophiles, and the amide nitrogen of acrylamide can add across the C=N bond of the isocyanate to form the desired N-acylurea structure. Such reactions are often performed in an aprotic solvent. mdpi.com These traditional syntheses, while effective, sometimes rely on hazardous reagents like phosgene (B1210022) or isocyanates, which raises safety and environmental concerns. nih.gov

Novel Synthetic Strategies and Process Optimization

Recent advances in organic synthesis have led to the development of novel strategies for forming urea bonds, focusing on improved efficiency, milder reaction conditions, and the use of less hazardous materials.

A significant novel strategy is the catalytic synthesis of unsymmetrical ureas using carbon dioxide (CO₂) as a C1 building block. Research has demonstrated the use of an oxovanadium(V) catalyst (NH₄VO₃) to facilitate the reaction between disilylamines and secondary amines under ambient CO₂ pressure. acs.orgnii.ac.jp This method proceeds through a proposed vanadium-silylamide intermediate, into which CO₂ inserts. acs.org While not directly applied to this compound, this catalytic system could be adapted, representing a significant advancement over methods using toxic phosgene. Optimization of this process has shown that catalyst loading and temperature are key parameters, with a reduced catalyst amount (from 20 mol% to 8 mol%) increasing the yield of the desired unsymmetrical urea. nii.ac.jp

Process optimization also involves replacing highly toxic reagents. For instance, bis(trichloromethyl)carbonate (triphosgene), a stable solid, is often used as a safer, though still hazardous, alternative to phosgene gas for activating amines to form isocyanate intermediates in situ. nih.gov Furthermore, multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product, represent another novel strategy. Syntheses of complex heterocyclic systems incorporating urea or thiourea (B124793) moieties have been achieved through MCRs, offering high efficiency and atom economy. rsc.org

Table 1: Oxovanadium(V)-Catalyzed Synthesis of Unsymmetrical Ureas This table summarizes the reaction conditions and outcomes for a novel catalytic approach to urea synthesis, which could be adapted for the target compound. acs.orgnii.ac.jp

| Parameter | Condition | Outcome |

| Catalyst | NH₄VO₃ (Ammonium metavanadate) | Effective for urea formation |

| Reactants | Disilylamine, Secondary Amine, CO₂ (1 atm) | Produces unsymmetrical ureas |

| Temperature | 120 °C | Optimal for reaction efficiency |

| Catalyst Loading | 8 mol% | Optimized for higher yield (79%) |

| Solvent | DMA (Dimethylacetamide) | Suitable reaction medium |

Precursor Chemistry and Synthesis of Key Intermediates

The successful synthesis of this compound relies on the availability and purity of its key precursors. The conventional routes depend on four primary intermediates: phenylurea, acryloyl chloride, phenyl isocyanate, and acrylamide.

Phenylurea can be synthesized by reacting aniline (B41778) with urea or by the reaction of an aniline salt with an alkali metal cyanate.

Acryloyl chloride , the acylating agent, is typically prepared from acrylic acid through treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Phenyl isocyanate and acrylamide are large-scale industrial chemicals, readily available commercially. Phenyl isocyanate is produced industrially by the phosgenation of aniline.

The "prop-2-enoyl" fragment is characteristic of chalcones and related α,β-unsaturated carbonyl systems. The synthesis of such fragments often involves a base-catalyzed condensation reaction, such as the Claisen-Schmidt condensation, between an appropriate methyl ketone and an aldehyde. mdpi.com For the parent fragment, this would involve an aldol-type reaction followed by dehydration. The synthesis of complex chalcone-based urea derivatives often starts with the formation of a chalcone (B49325) intermediate, which is then further functionalized. jopcr.comnih.gov

Table 2: Key Precursors for this compound Synthesis This table details the primary starting materials required for the conventional synthesis of the target compound.

| Precursor | IUPAC Name | Role in Synthesis |

| Phenylurea | 1-Phenylurea | Nucleophile in acylation reaction |

| Acryloyl Chloride | Prop-2-enoyl chloride | Acylating agent |

| Phenyl Isocyanate | Isocyanatobenzene | Electrophile for urea formation |

| Acrylamide | Prop-2-enamide | Nucleophile in reaction with isocyanate |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of urea derivatives.

A prominent example of green chemistry in this context is the catalytic use of carbon dioxide (CO₂) as a phosgene replacement . The oxovanadium(V)-catalyzed synthesis not only avoids toxic phosgene but also utilizes a greenhouse gas as a C1 feedstock, adhering to the principles of atom economy and the use of renewable resources. acs.orgnii.ac.jp

Another frontier in green urea synthesis is the use of plasma-based technologies . Recent research has demonstrated a pathway for urea synthesis through plasma-ice interaction, using gas mixtures such as N₂ + CO₂ or NH₃ + CO₂. arxiv.org This method operates under environmentally benign conditions and is driven by high-energy species generated in the plasma, offering a sustainable alternative to conventional high-pressure, high-temperature industrial processes. arxiv.org The study found that an NH₃ + CO₂ plasma was significantly more effective, highlighting a potential direction for future green synthesis routes. arxiv.org

Further green considerations include:

Use of safer solvents: Moving away from chlorinated solvents like dichloromethane (B109758) towards greener alternatives. mdpi.com

Catalysis: Employing catalysts to enable reactions under milder conditions with higher selectivity, reducing energy consumption and byproducts. acs.org

Solvent-free reactions: Performing reactions without a solvent, as demonstrated in some syntheses of chalcone intermediates, reduces waste and simplifies purification. ijirt.org

Table 3: Comparison of Plasma-Based Green Urea Synthesis This table compares two gas mixtures in a novel plasma-ice interaction method for synthesizing urea, showcasing a cutting-edge green chemistry approach. arxiv.org

| Gas Mixture | Urea Concentration Produced | Key Feature |

| N₂ + CO₂ | 0.55 mg L⁻¹ | Utilizes abundant atmospheric gases |

| NH₃ + CO₂ | 7.7 mg L⁻¹ | Higher yield due to direct ammonia (B1221849) reactivity |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular framework. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and the connectivity between neighboring protons. In the context of this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the phenyl group, the vinyl group of the propenoyl moiety, and the N-H protons of the urea linkage.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

Based on data from similar compounds, the carbonyl carbons of the urea and propenoyl groups are expected to be the most downfield, typically appearing in the range of 150-190 ppm. researchgate.netmdpi.com Specifically, the urea carbonyl carbon in related structures has been observed around 153-165 ppm. researchgate.netmdpi.com The carbons of the phenyl ring would generate signals in the aromatic region, generally between 110 and 140 ppm. rsc.orgpearson.com The olefinic carbons of the propenoyl group would also be found in this region. rsc.org

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 150 - 190 |

| Aromatic (C-Ar) | 110 - 140 |

| Olefinic (C=C) | 110 - 140 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the functional groups present.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H, C=O, C=C, and C-N bonds. The N-H stretching vibrations of the urea moiety typically appear as one or two bands in the region of 3200-3400 cm⁻¹. The C=O stretching vibrations of the urea and acryloyl groups would be expected to produce strong absorption bands in the range of 1650-1700 cm⁻¹. mdpi.comresearchgate.net The C=C stretching of the propenoyl group would likely be observed around 1600-1650 cm⁻¹. rsc.org

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H (Urea) | Stretching | 3200 - 3400 |

| C=O (Urea & Acryloyl) | Stretching | 1650 - 1700 |

| C=C (Alkene) | Stretching | 1600 - 1650 |

| C-N | Stretching | 1200 - 1400 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths at which these absorptions occur are characteristic of the chromophores present in the molecule.

In this compound, the phenyl ring and the propenoyl group constitute a conjugated system, which is expected to give rise to strong UV absorptions. The electronic transitions in such systems are typically π → π* transitions. Chalcones, which share the cinnamoyl-like core of this compound, are known to exhibit strong UV absorption bands. researchgate.net The presence of the urea moiety may also influence the electronic transitions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. In a mass spectrometer, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula. mdpi.com The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for ureas and amides involve cleavage of the C-N and C-C bonds adjacent to the carbonyl groups.

Chemical Reactivity and Mechanistic Aspects

Reactivity of the Urea (B33335) Moiety in 1-Phenyl-3-(prop-2-enoyl)urea

The urea functionality in this compound possesses two nitrogen atoms with lone pairs of electrons, rendering them nucleophilic. However, the delocalization of these lone pairs into the adjacent carbonyl group reduces their basicity and nucleophilicity compared to simple amines. The phenyl group, being electron-withdrawing, further decreases the electron density on the adjacent nitrogen atom. In contrast, the nitrogen atom attached to the propenoyl group is influenced by the electron-withdrawing nature of the acryloyl carbonyl, making it less nucleophilic.

The urea protons are weakly acidic and can be deprotonated by a strong base. The resulting anion is a more potent nucleophile. The urea moiety can participate in several types of reactions:

Alkylation and Acylation: The nitrogen atoms can act as nucleophiles, attacking alkyl halides or acylating agents. This reactivity is generally lower than that of primary or secondary amines due to the electronic effects mentioned above.

Reactions with Aldehydes and Ketones: The urea can undergo condensation reactions with aldehydes and ketones to form various heterocyclic compounds.

Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed. Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis proceeds through the attack of a hydroxide (B78521) ion on the carbonyl carbon. The amide bond of the acryloyl group is also susceptible to hydrolysis.

Reactivity of the α,β-Unsaturated Carbonyl (Propenoyl) System

The propenoyl group is a classic Michael acceptor, characterized by an electron-deficient β-carbon due to the conjugation with the carbonyl group. This makes the molecule susceptible to nucleophilic attack at this position. The reactivity of this system is a key feature of this compound.

Key reactions involving the propenoyl system include:

Michael Addition: A wide range of nucleophiles, including amines, thiols, and carbanions, can add to the β-carbon of the propenoyl group in a conjugate addition reaction. nih.gov This is a highly versatile reaction for forming new carbon-heteroatom or carbon-carbon bonds. The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is then protonated.

Polymerization: The activated double bond of the propenoyl group can undergo radical or anionic polymerization, leading to the formation of a polymer with a polyacrylate backbone and pendant phenylurea groups.

Cycloaddition Reactions: The double bond can participate in cycloaddition reactions, such as [2+2] photocycloadditions, with other alkenes upon photochemical activation. rsc.orgacs.org

Electrophilic and Nucleophilic Reaction Pathways

The dual functionality of this compound allows for both electrophilic and nucleophilic reaction pathways, depending on the reacting partner and conditions.

Nucleophilic Pathways:

The primary nucleophilic sites are the nitrogen atoms of the urea moiety and the β-carbon of the propenoyl group (acting as a Michael acceptor).

| Nucleophile | Reaction Type | Product Type |

| Amines | Aza-Michael Addition | β-Amino acid derivative |

| Thiols | Thiol-Michael Addition | β-Thioether derivative |

| Carbanions | Michael Addition | Extended carbon chain derivative |

Electrophilic Pathways:

The carbonyl carbons of both the urea and the propenoyl group, as well as the α-carbon of the propenoyl group, are electrophilic centers.

| Electrophile | Reaction Type | Product Type |

| Alkyl Halides | N-Alkylation | N-Alkyl urea derivative |

| Acyl Halides | N-Acylation | N-Acyl urea derivative |

| Protons (Acid) | Acid-catalyzed hydrolysis | Phenylurea and acrylic acid |

Mechanisms of Chemical Transformations and Degradation

The chemical transformations and degradation of this compound can proceed through several mechanisms, influenced by factors such as pH, temperature, and light.

Hydrolysis:

Under aqueous conditions, hydrolysis is a significant degradation pathway.

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen of either the urea or the acryloyl group activates the carbonyl carbon towards nucleophilic attack by water. Subsequent bond cleavage leads to the formation of phenylurea, acrylic acid, and ultimately aniline (B41778), ammonia (B1221849), and carbon dioxide upon further degradation.

Base-Catalyzed Hydrolysis: The hydroxide ion directly attacks the carbonyl carbons. The N-acylurea linkage is particularly susceptible to alkaline hydrolysis. researchgate.net The reaction likely proceeds through a tetrahedral intermediate, followed by the elimination of the leaving group.

Thermal Degradation:

At elevated temperatures, the molecule can undergo thermal decomposition. The specific products will depend on the temperature and atmosphere. Based on the thermal degradation of related compounds like poly(lactic acid) and phthalonitrile (B49051) foam, potential degradation pathways include: nih.govmdpi.com

Decarboxylation: Loss of carbon dioxide from the urea moiety.

Chain Scission: Cleavage of the C-N bonds in the urea or the propenoyl group.

Pyrolysis: Complex fragmentation reactions leading to the formation of smaller volatile molecules.

Photochemical Degradation:

Exposure to ultraviolet (UV) radiation can induce photochemical reactions. The α,β-unsaturated carbonyl system is a chromophore that can absorb UV light.

[2+2] Cycloaddition: The excited state of the propenoyl group can undergo cycloaddition reactions with another molecule of this compound or other alkenes to form cyclobutane (B1203170) derivatives. rsc.orgacs.orgnih.gov

Photodegradation: Prolonged exposure to UV light can lead to the cleavage of bonds and the formation of various photoproducts.

| Degradation Pathway | Key Reactants/Conditions | Major Products (Hypothesized) |

| Acid-Catalyzed Hydrolysis | H₃O⁺, H₂O | Phenylurea, Acrylic Acid, Aniline, NH₃, CO₂ |

| Base-Catalyzed Hydrolysis | OH⁻, H₂O | Phenylurea, Acrylate, Aniline, NH₃, CO₂ |

| Thermal Degradation | High Temperature | CO₂, Aniline, and various fragmentation products |

| Photochemical Degradation | UV Light | Cyclobutane dimers, various photoproducts |

Design, Synthesis, and Exploration of Analogues and Derivatives

Strategies for Structural Modification of the Phenyl Ring

Modification of the phenyl ring is a primary strategy to explore the structure-activity relationships (SAR) of 1-phenyl-3-(prop-2-enoyl)urea derivatives. The nature, position, and number of substituents on the aromatic ring can significantly influence the compound's potency, selectivity, and pharmacokinetic profile.

Common synthetic strategies involve starting with substituted anilines which are then reacted with an appropriate acyl isocyanate. Alternatively, functional groups can be introduced onto the phenyl ring of the parent molecule, although this is often more complex. Key modification approaches include:

Introduction of Halogens: Halogen atoms (F, Cl, Br) are frequently introduced to modulate electronic properties and lipophilicity. For example, in various diaryl urea (B33335) series, chloro and trifluoromethyl substituents on the terminal phenyl group have been extensively studied. nih.gov

Alkoxy and Alkyl Groups: The addition of methoxy (–OCH₃) or methyl (–CH₃) groups can alter steric bulk and electron-donating properties. In a series of 1-phenyl-3-(1-phenylethyl)urea derivatives, a dimethoxy substitution on the phenyl ring was a key feature of the initial hit compound. nih.gov

Bioisosteric Replacement: The phenyl ring can be replaced with other aromatic or heteroaromatic systems, such as thiophene, to improve activity or other properties. nih.gov

These modifications are often guided by principles like the Topliss operational scheme, which provides a systematic approach for aromatic substitution to optimize biological activity. nih.gov

Approaches to Alteration of the Propenoyl Moiety

The propenoyl group (CH₂=CH-C(=O)-) is a critical pharmacophore, acting as a Michael acceptor and a hydrogen-bond acceptor. Alterations to this moiety can impact reactivity, geometry, and interaction with biological targets.

Key strategies for its modification include:

Substitution on the α,β-unsaturated system: Introducing substituents on the double bond can alter its electronic properties and steric profile. A common modification involves adding a phenyl group at the β-position, leading to a cinnamoyl moiety. This creates a larger, more rigid structure that can enhance binding affinity through additional hydrophobic or π-stacking interactions.

Saturation of the Double Bond: Reducing the double bond to a single bond removes the Michael acceptor character, which can be useful for distinguishing between biological effects dependent on covalent bond formation versus non-covalent interactions. This converts the propenoyl group into a propanoyl group.

Extension or Contraction of the Linker: The length of the acyl chain can be varied. Shortening it to an acetyl group or extending it to a butenoyl group can probe the spatial requirements of the target's binding site.

Diversification of the Urea Linkage (e.g., Thiourea (B124793) Analogues)

The urea linkage (–NH-C(=O)-NH–) is a key structural element, acting as a rigid scaffold and a potent hydrogen bond donor-acceptor unit. A primary strategy for its diversification is the bioisosteric replacement of the carbonyl oxygen with a sulfur atom to yield a thiourea analogue (–NH-C(=S)-NH–).

Thiourea derivatives are synthesized via the reaction of an amine with an isothiocyanate. The synthesis of N-acyl thioureas can be achieved by condensing an acid chloride with ammonium thiocyanate to generate an acyl isothiocyanate intermediate, which then reacts with an amine. mdpi.com This substitution has significant chemical and biological consequences:

Altered H-bonding: The thiocarbonyl group is a weaker hydrogen bond acceptor than the carbonyl group.

Increased Lipophilicity: Sulfur is less electronegative and more polarizable than oxygen, which can affect membrane permeability and binding to hydrophobic pockets.

Metal Chelation: The soft sulfur atom can act as a ligation center for metal ions, a property relevant for inhibiting metalloenzymes. mdpi.com

Numerous studies have synthesized and evaluated phenylthiourea derivatives, demonstrating a wide range of biological activities, including anticancer and antinociceptive effects. nih.govnih.gov The thiourea moiety is a key component in many biologically active compounds. nih.gov

Hybrid Molecular Architectures Incorporating the this compound Scaffold

Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, dual-action capabilities, or an improved pharmacological profile. The this compound scaffold has been incorporated into various hybrid architectures.

Heterocyclic Hybrids: The core structure can be linked to various heterocyclic rings known for their biological activities. For instance, diarylurea scaffolds have been designed to include pyridine moieties, resulting in compounds with potent antiproliferative activity. nih.gov Other research has focused on synthesizing urea and thiourea derivatives that contain 1,2,4-triazole or isoxazole rings. mdpi.com

Chalcone-Urea Hybrids: A series of novel 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}-thiourea and urea derivatives have been synthesized. nih.gov These molecules combine the structural features of chalcones (1,3-diaryl-2-propen-1-ones), which are known for their anti-inflammatory properties, with the phenylurea or phenylthiourea moiety. nih.gov

Scaffold Merging: In other designs, the phenylurea unit is incorporated into larger, more complex molecules. Phenyltriazolinone herbicides, for example, represent a class where a phenyl group is attached to a triazolinone ring system, demonstrating how the core phenyl-nitrogen linkage is a feature in diverse chemical structures. mdpi.com

The synthesis of these hybrids often involves multi-step reactions, such as Suzuki coupling to link aromatic rings, followed by the formation of the urea or thiourea bridge. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. For derivatives of this compound, SAR analysis reveals how specific structural changes influence biological activity.

Phenyl Ring Substituents: The electronic nature and position of substituents on the phenyl ring are critical. In studies of N-benzoyl-N'-phenylthiourea derivatives, the addition of chloro groups at the ortho and para positions of the phenyl ring was found to increase cytotoxic activity against MCF-7 breast cancer cells. ubaya.ac.id The enhanced activity was attributed to a combination of steric and electronic effects. ubaya.ac.id In another series of diarylureas, compounds with a 4-hydroxymethylpiperidine moiety showed broad-spectrum antiproliferative activity. nih.gov

Urea vs. Thiourea Linkage: The choice between a urea and a thiourea linker can significantly impact potency. In a study of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and their thiourea counterparts as potential antitumor agents, the thiourea derivatives often displayed different, and sometimes superior, inhibitory activity against EGFR and HER-2 kinases. nih.gov

Acyl/Propenoyl Moiety: The acyl portion of the molecule is also a determinant of activity. In one study, the replacement of a benzoyl group with other acyl groups in phenylthiourea derivatives was explored to understand its impact on anticancer activity. ubaya.ac.id The propenoyl group's Michael acceptor capability is often crucial for covalent inhibition of certain enzymes, and modifications to this group directly modulate this reactivity.

The following table summarizes some general SAR findings for related phenylurea and phenylthiourea derivatives:

| Molecular Fragment | Modification | General Effect on Biological Activity | Reference |

| Phenyl Ring | Introduction of electron-withdrawing groups (e.g., -Cl, -CF₃) | Often increases potency (e.g., anticancer, enzyme inhibition) | nih.govubaya.ac.id |

| Introduction of bulky/hydrophilic groups (e.g., piperidine) | Can enhance antiproliferative activity and alter selectivity | nih.gov | |

| Positional Isomerism (ortho, meta, para) | Substitution at the para-position is often more favorable than ortho, which can cause steric hindrance | ubaya.ac.id | |

| Linkage | Urea (C=O) to Thiourea (C=S) | Modulates H-bonding, lipophilicity, and can change or enhance activity profile | nih.gov |

| Acyl Moiety | Aromatic (e.g., Benzoyl) vs. Aliphatic (e.g., Propenoyl) | Determines reactivity (e.g., Michael acceptor) and interaction type with target | ubaya.ac.id |

These SAR studies provide a rational basis for the design of new analogues with improved potency and selectivity. nih.gov

Mechanistic Investigations of Biological Activities Preclinical Focus

Anti-nociceptive Activity: Elucidation of Molecular Pathways

Derivatives of 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}-urea have been synthesized and evaluated for their anti-nociceptive properties. researchgate.netnih.gov Preclinical studies using mouse models of pain, including acetic acid-induced writhing, formalin-induced paw licking, and glutamate-induced pain, have demonstrated promising analgesic activity. researchgate.netnih.gov The mechanisms underlying this activity are thought to involve the inhibition of inflammatory pathways and potentially the modulation of nociceptive signaling cascades. researchgate.net The structural framework of these compounds, which incorporates a chalcone-like moiety, is known to be associated with pain and inflammation relief. researchgate.netnih.gov

To further investigate the molecular pathways, studies have explored the involvement of opioid and adrenergic receptors. For instance, the use of naloxone, an opioid receptor antagonist, can help determine the role of the opioid system in the observed anti-nociceptive effects. frontiersin.org Similarly, the involvement of adrenergic receptors in the analgesic activity has been investigated using hot plate tests in conjunction with adrenergic receptor antagonists. frontiersin.org

Anti-inflammatory Activity: Mechanisms of Action

The anti-inflammatory properties of 1-phenyl-3-(prop-2-enoyl)urea derivatives are closely linked to their chalcone (B49325) and urea (B33335) substructures. researchgate.net Chalcones are known to interfere with the inflammatory cascade, and urea derivatives have also demonstrated anti-inflammatory potential. researchgate.netijpsr.com

The primary mechanisms of action appear to involve the inhibition of key inflammatory enzymes. In vitro assays have shown that some chalcone derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in the production of pro-inflammatory prostaglandins. frontiersin.orgnih.gov Additionally, inhibition of 5-lipoxygenase (5-LOX), another crucial enzyme in the inflammatory pathway responsible for leukotriene synthesis, has been observed. frontiersin.org The ability of these compounds to inhibit protein denaturation, a hallmark of inflammation, has also been demonstrated using methods like the bovine serum albumin denaturation assay. ijpsr.com

| Compound/Derivative | Observed Anti-inflammatory Effect | Proposed Mechanism of Action | Reference |

| 1-Phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}-urea derivatives | Reduction of paw edema in animal models. | Inhibition of inflammatory mediators. | researchgate.net |

| Chalcone-containing compounds | Inhibition of COX-2 and 5-LOX enzymes. | Downregulation of prostaglandin (B15479496) and leukotriene synthesis. | frontiersin.orgnih.gov |

| Thioxy pyrimidine (B1678525) derivatives | Inhibition of bovine serum albumin denaturation. | Stabilization of protein structure, preventing inflammatory response. | ijpsr.com |

Antihyperglycemic Activity: Molecular Targets and Signaling Cascade Modulation

Certain derivatives of this compound have shown potential as antihyperglycemic agents. nih.gov The proposed mechanism for this activity often involves the modulation of peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that is a key regulator of glucose metabolism and insulin (B600854) sensitivity. nih.govturkjps.orgnih.gov

| Compound/Derivative | Molecular Target/Pathway | Observed Effect | Reference |

| 1-{4-[(2E)-3-(substituted phenyl) prop-2-enoyl] phenyl}-3-(substituted phenyl”) urea derivatives | Not explicitly defined, but likely involves insulin signaling pathways. | Reduction of blood glucose levels in streptozotocin-induced diabetic rats. | nih.gov |

| Thiazolidinedione (TZD) derivatives (related class) | PPAR-γ agonism. | Increased insulin sensitivity, enhanced glucose uptake, and glycogen (B147801) synthesis. | nih.govturkjps.orgnih.gov |

| Synthetic chalcone derivatives | Inhibition of α-amylase and α-glucosidase. | Decreased carbohydrate digestion and absorption. | nih.gov |

Anticancer and Cytotoxic Activity: Cellular and Subcellular Mechanisms

The anticancer and cytotoxic properties of this compound derivatives are multifaceted, involving the interference with critical cellular processes and signaling pathways that are often dysregulated in cancer. researchgate.netresearchgate.net

A primary mechanism is the induction of apoptosis, or programmed cell death. aging-us.comnih.govmdpi.com This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. aging-us.com Studies have shown that these compounds can modulate the expression of key apoptotic proteins, such as reducing the levels of anti-apoptotic proteins like Bcl-2 and increasing the expression of pro-apoptotic proteins like Bax. nih.gov This shift in the balance between pro- and anti-apoptotic proteins leads to the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov

Furthermore, these derivatives can interfere with cell cycle progression, causing arrest at different phases, such as the G2/M or G0/G1 phase, thereby inhibiting cancer cell proliferation. nih.govfoodandnutritionjournal.org The modulation of critical signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for cancer cell growth and survival, has also been implicated in their anticancer activity. foodandnutritionjournal.orgmdpi.com

| Compound/Derivative | Cellular/Subcellular Mechanism | Signaling Pathway(s) Affected | Reference |

| N-Phenethyl-N'-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}urea | Induction of apoptosis, cytotoxicity against various cancer cell lines. | Not explicitly detailed, but likely involves kinase inhibition. | researchgate.net |

| Pyrrolo[2,3-d]pyrimidine derivatives with urea moieties | Induction of late apoptosis, cell cycle arrest. | Intrinsic apoptotic pathway (Bcl-2/Bax modulation, caspase activation). | nih.gov |

| Chalcone derivatives | Cell cycle arrest, induction of apoptosis, anti-angiogenic, anti-proliferative effects. | PI3K/Akt/mTOR, MAPK/ERK, NF-κB, Wnt/β-catenin. | foodandnutritionjournal.org |

| Coumarin derivatives (related class) | Induction of apoptosis, inhibition of proliferation. | PI3K/Akt/mTOR, MAPK/ERK. | mdpi.com |

Antimicrobial Activity: Inhibition Mechanisms Against Microbial Targets

Substituted urea derivatives have demonstrated a broad spectrum of antimicrobial activities against various bacterial and fungal strains. researchgate.netmdpi.com The mechanisms of action are diverse and depend on the specific derivative and the microbial target.

One proposed mechanism is the inhibition of essential microbial enzymes. For instance, some derivatives may target DNA gyrase, an enzyme crucial for bacterial DNA replication and repair. nih.govacs.org Others may interfere with cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are essential for peptidoglycan formation. nih.gov The disruption of the microbial cell envelope, leading to increased permeability and cell death, is another potential mechanism. acs.org

In the context of antifungal activity, these compounds have shown efficacy against strains like Candida albicans. researchgate.netmdpi.com The precise mechanisms are still under investigation but may involve disruption of the fungal cell membrane or inhibition of key fungal enzymes.

| Compound/Derivative | Microbial Target | Proposed Mechanism of Inhibition | Reference |

| Adamantyl urea adducts | Acinetobacter baumannii | Molecular binding interactions, specific target not fully elucidated. | mdpi.com |

| Phenylurenyl chalcone derivatives | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans | Not explicitly detailed, likely involves disruption of cellular processes. | researchgate.net |

| Quinolone derivatives (related class) | DNA gyrase | Inhibition of DNA replication and repair. | nih.govacs.org |

| Beta-lactam antibiotics (related class) | Penicillin-binding proteins (PBPs) | Inhibition of cell wall synthesis. | nih.gov |

Other Investigated Biological Activities and Their Underlying Mechanisms

Beyond the activities detailed above, derivatives of this compound and related structures have been investigated for a range of other therapeutic potentials. researchgate.net

Antimalarial Activity: Certain urea derivatives have shown promise as antimalarial agents. researchgate.net The mechanism is thought to involve the inhibition of parasitic enzymes or disruption of essential parasite life cycle processes.

Antituberculosis Activity: Some derivatives have demonstrated potent activity against Mycobacterium tuberculosis. researchgate.net The proposed mechanisms may involve the inhibition of specific mycobacterial enzymes that are essential for its survival and growth. rsc.org

Anticonvulsant Activity: Substituted urea and thiourea (B124793) derivatives have emerged as a class of compounds with anticonvulsant properties. researchgate.netjrespharm.com The exact mechanisms are not fully understood but may involve modulation of ion channels or neurotransmitter systems in the central nervous system.

Anti-HIV Activity: Phenethylthiazolethiourea (PETT) compounds, which share structural similarities, have been identified as a class of HIV-1 reverse transcriptase inhibitors. jrespharm.com This suggests that related urea derivatives may also exert their anti-HIV effects through the inhibition of this key viral enzyme. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of molecules. For compounds related to 1-Phenyl-3-(prop-2-enoyl)urea, DFT methods like B3LYP with various basis sets (e.g., 6-311G**, 6-311++G(d,p)) are commonly used to optimize molecular geometry and predict electronic and reactive characteristics. researchgate.netmodern-journals.commdpi.com

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.comtandfonline.com For instance, in a study of a related chalcone (B49325), 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, the HOMO-LUMO gap was calculated to understand its high chemical reactivity. mdpi.com The electron density distribution in these orbitals helps identify the regions prone to electrophilic or nucleophilic attack. tandfonline.com

Table 1: Key Quantum Chemical Calculation Concepts

| Parameter | Description | Significance |

|---|---|---|

| DFT (Density Functional Theory) | A computational method to investigate the electronic structure of many-body systems. | Provides accurate predictions of molecular geometry, energies, and properties. researchgate.netmodern-journals.commdpi.com |

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | Indicates the ability to donate an electron; associated with nucleophilic character. tandfonline.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. | Indicates the ability to accept an electron; associated with electrophilic character. tandfonline.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. mdpi.comtandfonline.com |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Higher hardness indicates greater stability. modern-journals.com |

| Chemical Softness (S) | The reciprocal of chemical hardness. | Higher softness indicates greater reactivity. modern-journals.com |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Influences bond polarity and reactivity. mdpi.com |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow. | Quantifies the electrophilic nature of a molecule. mdpi.com |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. This method is crucial for understanding the potential biological activity of compounds like this compound and its analogs.

Docking studies involve preparing the 3D structures of both the ligand and the receptor. biotech-asia.org Software like AutoDock Vina is then used to simulate the binding process and calculate a docking score, which represents the binding affinity. biotech-asia.org A more negative docking score typically indicates a stronger predicted interaction. biotech-asia.org

For example, a study on a related thiourea (B124793) derivative investigated its binding affinity against several anti-inflammatory protein targets, including Secretory Phospholipase A2 (sPLA2-X) and Cyclooxygenase-2 (COX-2). biotech-asia.org The results revealed significant binding affinities, suggesting potential inhibitory activity. biotech-asia.org The analysis of the docked poses can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. nih.govbiointerfaceresearch.com

Table 2: Example of Molecular Docking Results for a Related Thiourea Derivative

| Receptor Protein | Docking Score (kcal/mol) |

|---|---|

| Secretory Phospholipase A2 (sPLA2-X) | -8.6 |

| Inducible Nitric Oxide Synthase 4 | -8.5 |

| Cyclooxygenase-2 (COX-2) | -7.7 |

| Interleukin-1 Receptor-associated Kinase 4 | -7.9 |

| Tumor Necrosis Factor (TNF-alpha) | -5.7 |

Data sourced from a study on 1- [3-(substituted phenyl) prop-2-enoyl) phenyl thiourea. biotech-asia.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic picture of conformational changes and the stability of ligand-receptor complexes.

Following molecular docking, MD simulations can be performed on the docked complex to assess its stability. biotech-asia.org These simulations track the movements of atoms and molecules, allowing for the analysis of parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD for the complex over the simulation time suggests a stable binding pose. nih.gov

MD simulations have been used to study the effect of urea (B33335) on peptide conformation, revealing how urea can accumulate around a peptide and form long-lived hydrogen bonds, influencing its unfolding. nih.gov For derivatives of this compound, MD simulations can validate the stability of predicted binding modes from docking studies and provide a deeper understanding of the interactions at an atomic level. biotech-asia.org

Prediction of Molecular Interactions and Binding Affinities

The prediction of molecular interactions and binding affinities is a central goal of computational drug design. This involves a combination of the techniques discussed above.

Hydrogen Bonds: The presence of hydrogen bond donors (like the N-H groups in the urea moiety) and acceptors (like the carbonyl oxygen) in this compound is critical for its interaction with biological targets. researchgate.netacs.org

Hydrophobic Interactions: The phenyl group and the propenoyl chain can engage in hydrophobic interactions with nonpolar residues in a protein's binding pocket. acs.org

Binding Affinity Calculation: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy of a ligand to a protein, providing a more quantitative prediction of affinity than docking scores alone. acs.org High correlation has been observed between MM-PBSA calculated binding energies and experimental values for some systems. acs.org

Study of Non-Linear Optical (NLO) Properties and Related Phenomena

Some organic molecules, particularly those with donor-π-acceptor (D-π-A) structures, can exhibit non-linear optical (NLO) properties, making them of interest for applications in optoelectronics. Chalcones and their derivatives are among the compounds studied for these properties. acrhem.orgscribd.com

Theoretical calculations using DFT and Time-Dependent Hartree-Fock (TDHF) methods can predict NLO properties like the first hyperpolarizability (β) and second hyperpolarizability (γ). acrhem.org A high β value is indicative of significant second-order NLO activity. physchemres.org For some chalcone derivatives, the calculated first hyperpolarizability was found to be significantly greater than that of urea, a standard reference material for NLO properties. acrhem.orgphyschemres.org

The study of NLO properties involves investigating the electronic transitions, dipole moments, and polarizabilities of the molecule. acrhem.orgresearchgate.net The charge transfer characteristics within the molecule, often from a donor group through a π-conjugated system to an acceptor group, are fundamental to its NLO response. acrhem.org

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. tandfonline.comuni-muenchen.de

The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface.

Red/Yellow/Orange regions: Indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack. researchgate.net

Blue regions: Indicate positive potential (electron-poor areas), which are prone to nucleophilic attack. researchgate.net

Green regions: Represent neutral or near-zero potential areas. researchgate.net

For molecules related to this compound, MEP analysis typically shows that the negative potential is concentrated around the oxygen atom of the carbonyl group due to its lone pair electrons, making it a likely site for electrophilic interaction. researchgate.net The regions around the hydrogen atoms of the N-H groups often show positive potential, indicating their role as hydrogen bond donors. uni-muenchen.de This analysis complements the information from frontier molecular orbitals to provide a comprehensive picture of the molecule's reactive sites. researchgate.nettandfonline.com

Future Research Trajectories and Applications in Chemical Biology

Rational Design of Highly Potent and Selective Analogues

The future development of 1-Phenyl-3-(prop-2-enoyl)urea analogues will heavily rely on rational design strategies to enhance potency and target selectivity. The core structure serves as a valuable starting point for systematic chemical modifications. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the synthesis of new derivatives with improved biological profiles. nih.gov

Computational methods, such as molecular docking simulations, are instrumental in predicting the binding interactions between potential analogues and their biological targets. nih.govresearchgate.net By modeling how modifications to the phenyl ring, the urea (B33335) linker, or the acryloyl group affect binding affinity and specificity, researchers can prioritize the synthesis of the most promising compounds. For instance, a high-throughput screen identified a phenyl-urea compound as an inhibitor of Penicillin-Binding Protein 4 (PBP4), and subsequent in silico docking and modeling were leveraged to guide the synthesis of analogues with enhanced binding and activity. nih.gov

Research into phenylurenyl chalcone (B49325) derivatives has also shown that substitutions on the phenyl rings can significantly influence activity, such as anticancer and antimicrobial effects. researchgate.net The exploration of different substituents (e.g., electron-withdrawing or electron-donating groups) on the phenyl ring of the this compound backbone is a key strategy for fine-tuning the electronic and steric properties of the molecule to optimize interactions with specific protein targets.

Identification of Novel Biological Targets and Therapeutic Applications

A significant avenue for future research is the identification of novel biological targets for this compound and its derivatives, thereby expanding their potential therapeutic applications. While initial studies have highlighted activities in several areas, a deeper mechanistic understanding is required.

Derivatives of the core structure have been associated with a range of biological effects, including anti-inflammatory, antimalarial, and anti-nociceptive properties. researchgate.netnih.gov For example, a series of 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}-urea derivatives were synthesized and showed potential anti-inflammatory and antimalarial activities. researchgate.net Further investigation is needed to deconstruct the specific molecular targets responsible for these effects.

More defined targets are emerging from recent studies. Phenyl-urea based molecules have been found to target Penicillin-Binding Protein 4 (PBP4) in Staphylococcus aureus, which is critical for bone pathogenesis in osteomyelitis and modulates β-lactam antibiotic resistance. nih.gov This positions these compounds as potential dual-functional agents that could limit infection and resensitize bacteria to existing antibiotics. nih.gov Other research has focused on phenylurenyl chalcones as potential kinase inhibitors for cancer therapy and as antihyperglycemic agents that may act on the peroxisome proliferator-activated receptor-gamma (PPARγ). researchgate.netjopcr.com The identification of such specific targets opens pathways for developing treatments for a wide range of diseases, from bacterial infections to metabolic disorders and cancer.

Integration with Advanced Chemical Biology Screening Platforms

The integration of this compound-based scaffolds with advanced chemical biology screening platforms is essential for accelerating drug discovery. High-throughput screening (HTS) has already proven effective in identifying phenyl-urea compounds as "hits" against specific targets like PBP4 from large chemical libraries. nih.gov Such hits provide a critical starting point for lead optimization campaigns.

Future efforts will likely involve more sophisticated screening approaches. Phenotypic screening, where compounds are tested for their effects on cell behavior or disease models without prior knowledge of the target, can uncover novel activities and mechanisms of action for this compound analogues. Hits from these screens can then be subjected to target deconvolution studies to identify their protein partners.

Furthermore, the amenability of the this compound structure to chemical modification makes it an ideal candidate for fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) technology. These platforms allow for the screening of a vast chemical space to identify fragments or molecules that bind to a target of interest, which can then be elaborated into more potent leads based on the this compound framework.

Exploration of this compound as a Chemical Probe

A chemical probe is a highly selective small molecule used to study the function of a specific protein or pathway in a biological system. Given its reactive acryloyl group, this compound and its rationally designed analogues hold significant promise for development into covalent chemical probes.

By optimizing for high potency and selectivity against a single biological target, as described in section 8.1, derivatives can be created that allow for the precise interrogation of that target's function. For instance, a highly selective inhibitor of PBP4 derived from the phenyl-urea scaffold could be used to explore the detailed roles of this enzyme in staphylococcal physiology and pathogenesis, beyond its currently known functions. nih.gov

The development of such probes would involve synthesizing versions of the lead compound that incorporate reporter tags, such as biotin (B1667282) or a fluorescent dye, while retaining high-affinity binding. These tagged probes would enable a range of applications, including affinity-based protein profiling (AfBPP) to confirm target engagement and identify off-targets in complex biological samples, and imaging techniques to visualize the subcellular localization of the target protein. This would provide invaluable tools for the broader biology community to dissect complex cellular processes.

Research Findings on this compound Analogues

| Analogue/Derivative Class | Biological Target or Activity | Key Research Findings | Reference |

|---|---|---|---|

| 1-Phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}-urea/thiourea (B124793) | Anti-nociceptive, Anti-inflammatory, Antimalarial | Derivatives showed promising anti-nociceptive activity in mouse models and also possessed anti-inflammatory and antimalarial properties. | researchgate.netnih.gov |

| Phenyl-urea based PBP4 inhibitors | Penicillin-Binding Protein 4 (PBP4) | Identified via HTS, these compounds inhibit S. aureus PBP4, reversing antibiotic resistance and limiting bone pathogenesis in models of osteomyelitis. | nih.gov |

| Phenylurenyl Chalcone Derivatives | Anticancer (Kinase inhibition), Antimicrobial | Certain derivatives showed moderate cytotoxic activity against human cancer cell lines (e.g., Huh-7) and moderate antibacterial activity. | researchgate.net |

| Chalcone-based Phenyl Urea Derivatives | Antihyperglycemic (PPARγ agonism) | Compounds significantly reduced blood glucose levels in diabetic rat models, with docking studies suggesting a PPARγ agonistic mechanism. | jopcr.com |

| Phenylimidazole Urea Derivatives | Enoyl-ACP reductase II (FabK) | Analogues designed as inhibitors of C. difficile FabK showed improved biochemical activity and potent antibacterial effects. | nih.gov |

Q & A

Q. Why do some derivatives exhibit pathway-specific complement inhibition (e.g., C9 vs. C3/C4 deposition)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.